CB2 Receptor Agonist Potency: Target Methyl Ester vs. Final Amide Drug Candidate GW842166X
The target methyl ester (compound 1) was identified as the initial screening hit in GSK's CB2 agonist program, displaying submicromolar potency at the human CB2 receptor with an EC50 of 630 nM and partial agonist efficacy of 55% relative to the full agonist HU210, while showing no detectable agonist activity at the human CB1 receptor at concentrations up to 30 µM [1]. In contrast, the optimized clinical candidate GW842166X (compound 35, CAS 666260-75-9) achieved a human CB2 EC50 of 63 nM with 95% efficacy and a rat CB2 EC50 of 91 nM with 100% efficacy [2]. The 10-fold difference in CB2 potency between the methyl ester screening hit and the final amide candidate provides a quantifiable benchmark for SAR studies. The methyl ester's partial agonist profile (55% efficacy) contrasts with the full agonist profile of GW842166X (95–100% efficacy), offering a distinct pharmacological tool for probing efficacy-dependent CB2 signaling [1] [2].
| Evidence Dimension | Human CB2 receptor agonist potency (EC50) and efficacy (E, % relative to HU210) |
|---|---|
| Target Compound Data | EC50 = 630 nM; E = 55%; no CB1 activity at ≤30 µM |
| Comparator Or Baseline | GW842166X (compound 35): EC50 = 63 nM (human), 91 nM (rat); E = 95% (human), 100% (rat); no CB1 activity at ≤30 µM |
| Quantified Difference | Target methyl ester is ~10-fold less potent than GW842166X at human CB2; efficacy is 40 percentage points lower (partial vs. full agonist) |
| Conditions | Recombinant human CB2 receptor expressed in Saccharomyces cerevisiae with human G-proteins; CB1 counter-screen at concentrations up to 30 µM [1] [2] |
Why This Matters
The methyl ester's distinct partial agonist signature and lower potency make it an essential tool compound for benchmarking SAR progression from hit to lead, a role that the final amide candidate cannot fulfill because it represents the endpoint of optimization rather than the starting point.
- [1] Giblin, G. M. P. et al. J. Med. Chem. 2007, 50 (11), 2597–2600. Table 1: Compound 1 (pyrimidine ester screening hit), CB2 EC50 = 630 nM, E = 55%, no CB1 activity at 30 µM. View Source
- [2] Giblin, G. M. P. et al. J. Med. Chem. 2007, 50 (11), 2597–2600. Compound 35 (GW842166X): human CB2 EC50 = 63 nM, E = 95%, n = 20; rat CB2 EC50 = 91 nM, E = 100%, n = 6. View Source
